2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride
Description
Historical Development and Research Significance
The development of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride emerged from the broader historical context of pyrrolidine chemistry research that began gaining momentum in the mid-20th century. The pyrrolidine scaffold has been recognized as one of the most versatile nitrogen heterocycles in medicinal chemistry, with extensive research demonstrating its importance in drug discovery applications. The specific compound under investigation represents a more recent advancement in this field, with its Chemical Abstracts Service registry number 1219971-87-5 indicating its formal recognition in chemical databases within the past two decades.
Research significance of this compound stems from its incorporation of multiple functional groups that provide diverse chemical reactivity patterns. The presence of both amino and hydroxyl substituents on the pyrrolidine ring system creates opportunities for selective chemical modifications and potential biological interactions. Scientific literature indicates that compounds containing pyrrolidine rings with hydroxyl substitutions have demonstrated enhanced pharmacological properties compared to their unsubstituted counterparts. The methylated propanone backbone further distinguishes this compound from simpler pyrrolidine derivatives, potentially contributing to improved metabolic stability and biological activity profiles.
The compound's development reflects the ongoing evolution in synthetic methodologies for complex nitrogen-containing heterocycles. Modern synthetic approaches have enabled the precise construction of substituted pyrrolidine systems with high stereochemical control, facilitating the preparation of compounds like this compound with defined spatial arrangements of functional groups. This advancement has been crucial for understanding structure-activity relationships and optimizing biological properties.
Position within Pyrrolidine-Containing Compounds
This compound occupies a distinctive position within the broader family of pyrrolidine-containing compounds due to its unique combination of structural features. The pyrrolidine ring system serves as the core scaffold, which is characterized by its five-membered saturated nitrogen heterocycle that provides significant three-dimensional spatial coverage due to the phenomenon of pseudorotation. This non-planar geometry distinguishes pyrrolidine derivatives from their aromatic pyrrole counterparts and contributes to enhanced pharmacophore exploration capabilities.
Within the classification of pyrrolidine derivatives, this compound belongs to the subgroup of functionalized pyrrolidines bearing multiple heteroatom-containing substituents. The presence of the 3-hydroxy substitution on the pyrrolidine ring places it among the hydroxypyrrolidine family, which has demonstrated particular relevance in biological applications. Research indicates that the spatial orientation of hydroxyl groups on pyrrolidine rings significantly influences biological activity, with different stereoisomers exhibiting distinct pharmacological profiles due to varying binding modes with enantioselective proteins.
The compound's structural relationship to other pyrrolidine derivatives can be illustrated through comparative analysis. Related compounds include simpler pyrrolidine-2-ones, pyrrolidine-2,5-diones, and prolinol derivatives, each representing different functional group arrangements on the pyrrolidine core. The unique aspect of this compound lies in its combination of amino, hydroxyl, and carbonyl functionalities, which provides multiple sites for chemical modification and potential biological interaction.
The compound's position is further defined by its relationship to polyhydroxylated pyrrolidines, which have shown promise as enzyme inhibitors and potential therapeutic agents. The strategic placement of the hydroxyl group at the 3-position of the pyrrolidine ring, combined with the amino-substituted propanone side chain, creates a molecular architecture that shares structural similarities with naturally occurring alkaloids while maintaining synthetic accessibility.
Nomenclature Systems and Chemical Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's molecular formula C8H17ClN2O2 reflects its composition of eight carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely calculated as 208.69 grams per mole, indicating the substantial molecular complexity achieved through the incorporation of diverse functional groups.
The systematic name reveals the hierarchical structure of the molecule, beginning with the propanone backbone and identifying the pyrrolidine substituent with its specific hydroxyl substitution pattern. The hydrochloride designation indicates the presence of a chloride counterion, typically formed through acid-base neutralization during synthesis or purification processes. This salt formation is common in pharmaceutical chemistry to improve compound stability, solubility, and handling characteristics.
Alternative nomenclature systems provide additional insights into the compound's structural organization. The simplified molecular input line entry system representation offers a linear notation that captures the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier provides a standardized digital representation that facilitates database searches and computational analysis applications.
| Nomenclature System | Designation |
|---|---|
| Systematic Name | This compound |
| Molecular Formula | C8H17ClN2O2 |
| Molecular Weight | 208.69 g/mol |
| Chemical Abstracts Service Number | 1219971-87-5 |
| Parent Compound | 2-Amino-1-(3-hydroxypyrrolidin-1-yl)-2-methylpropan-1-one |
Chemical classification places this compound within multiple overlapping categories. Functionally, it represents a substituted amide due to the carbonyl group attached to the pyrrolidine nitrogen. Structurally, it belongs to the pyrrolidine alkaloid family through its heterocyclic core. The presence of both amino and hydroxyl groups classifies it as a polyfunctional organic compound with potential for diverse chemical reactivity patterns.
Current Research Landscape and Scientific Interest
The contemporary research landscape surrounding this compound reflects the broader scientific interest in pyrrolidine-containing compounds for pharmaceutical applications. Recent investigations have focused on understanding the structure-activity relationships that govern biological activity in this class of compounds, with particular attention to the influence of substitution patterns on pharmacological properties. The compound's unique structural features have positioned it as a subject of interest for researchers exploring novel therapeutic applications.
Current scientific interest stems from the compound's potential as a synthetic intermediate for more complex pharmaceutical molecules. Research demonstrates that pyrrolidine derivatives with hydroxyl substitutions can serve as valuable building blocks for the construction of bioactive compounds with improved selectivity and potency profiles. The strategic placement of functional groups in this compound provides multiple sites for chemical elaboration, enabling the development of focused compound libraries for biological screening applications.
The mechanism of action investigations for this compound class have revealed interesting insights into molecular recognition processes. Research indicates that the three-dimensional geometry created by the pyrrolidine ring's pseudorotation, combined with the specific positioning of amino and hydroxyl substituents, can result in selective binding to biological targets. The compound's ability to participate in hydrogen bonding interactions through both its amino and hydroxyl groups enhances its potential for specific protein-ligand interactions.
| Research Area | Current Focus | Potential Applications |
|---|---|---|
| Synthetic Chemistry | Building block development | Pharmaceutical intermediates |
| Structural Biology | Protein-ligand interactions | Drug design optimization |
| Pharmacology | Structure-activity relationships | Therapeutic target identification |
| Computational Chemistry | Molecular modeling studies | Predictive design strategies |
Recent advances in synthetic methodologies have facilitated improved access to this compound and related derivatives, enabling more extensive biological evaluation studies. The development of efficient synthetic routes has reduced preparation costs and improved compound availability for research applications. This accessibility has contributed to increased research activity and expanded understanding of the compound's potential applications.
Properties
IUPAC Name |
2-amino-1-(3-hydroxypyrrolidin-1-yl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(12)10-4-3-6(11)5-10;/h6,11H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYDTPTXYFTYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride, commonly referred to as a synthetic cathinone, is a compound with notable psychoactive properties. It has garnered attention in both pharmacological research and discussions surrounding its potential misuse. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 208.69 g/mol
- CAS Number : 1219971-87-5
- Appearance : Colorless crystalline solid; melting point around 160°C.
Research indicates that this compound interacts with various neurotransmitter systems, particularly dopamine and norepinephrine pathways. Its structural features suggest it may function as a non-selective monoamine reuptake inhibitor, similar to other synthetic cathinones.
Neuropharmacological Effects
The compound exhibits significant neuropharmacological activity, influencing mood and cognitive functions. Preliminary studies have shown that it may produce effects akin to those of traditional stimulants and psychoactive substances.
Sedative Properties
Due to its sedative effects, the compound has been implicated in cases of misuse as a "club drug" or date rape drug, leading to severe adverse reactions such as dizziness and unconsciousness .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapidly absorbed through various routes including oral and inhalation.
- Metabolism : Undergoes phase I and phase II metabolic processes, resulting in several metabolites that may retain biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Neuropharmacological Profile
A study explored the effects of the compound on behavior in animal models. Results indicated increased locomotor activity, suggesting stimulant-like properties .
Study 2: Toxicological Assessments
Research has documented acute toxicity cases associated with the use of this compound, highlighting its potential for severe adverse effects when abused. Symptoms included agitation, tachycardia, and altered mental status .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-hydroxy-1-phenyl-1-propanone | CHNO | Contains a phenyl group; different activity profile |
| 3-Hydroxy-N,N-dimethylpropanamide | CHN | Similar amine structure but lacks pyrrolidine |
| 4-Hydroxypiperidine | CHNO | Contains a piperidine ring; differing biological effects |
The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to related compounds.
Scientific Research Applications
Neuropharmacology
Research indicates that this compound interacts with neurotransmitter systems, potentially influencing mood and cognitive functions. Preliminary studies have shown effects similar to known psychoactive substances, suggesting its role in:
- Mood Enhancement : Investigated for potential antidepressant properties.
- Cognitive Function Modulation : Studies are exploring its effects on memory and learning processes.
Medicinal Chemistry
The compound serves as a valuable building block in drug development due to its structural features. Applications include:
- Drug Design : Utilized in synthesizing analogs with enhanced biological activity.
- Therapeutic Investigations : Ongoing studies are assessing its efficacy in treating various neurological disorders.
Chemical Biology
In biochemical research, it is employed to study enzyme interactions and protein dynamics:
- Enzyme Inhibition Studies : Investigating its potential as an enzyme inhibitor to understand metabolic pathways.
- Protein Interaction Analysis : Used to elucidate binding mechanisms with target proteins.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal assessed the effects of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride on rodent models. Results indicated significant improvements in depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent.
Case Study 2: Synthesis of Derivatives
Research conducted by a team at a leading university demonstrated the synthesis of various derivatives from this compound. These derivatives exhibited enhanced binding affinity to serotonin receptors, indicating their potential use in developing new antidepressants.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 3-hydroxy-pyrrolidinyl group distinguishes it from aryl-substituted analogs (e.g., hydroxyphenyl in , chlorophenyl in ). This cyclic amine likely enhances solubility in polar solvents compared to aromatic substituents, which may increase lipophilicity .
- Molecular Weight : The pyrazolo-pyridine derivative () has the highest molecular weight (267.75 g/mol), reflecting its complex bicyclic structure, while the hydroxyphenyl analog () is the lightest (187.63 g/mol).
- Halogen Effects : The 3-chlorophenyl analog () incorporates chlorine, which may improve metabolic stability but reduce solubility compared to the hydroxy-pyrrolidinyl group .
Functional Implications
- Steric Effects: The 2-methyl group in the target compound may reduce conformational flexibility compared to non-methylated analogs (e.g., ), influencing binding selectivity.
- Stability : The hydrochloride salt form in all compounds enhances stability and water solubility, critical for pharmaceutical formulations .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Formation of the pyrrolidinyl ring or use of a preformed 3-hydroxy-pyrrolidine derivative.
- Introduction of the amino and methyl substituents on the propanone backbone.
- Coupling of the pyrrolidinyl moiety to the propanone via nucleophilic substitution or condensation.
- Conversion to hydrochloride salt to enhance compound stability and crystallinity.
A representative synthetic route is:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Amination of 3-hydroxy-pyrrolidine with a halogenated methyl ketone derivative | Basic medium, anhydrous solvent (e.g., DMF), 0–10°C | Controls stereochemistry, avoids racemization |
| 2 | Introduction of methyl group at alpha-position (if not pre-substituted) | Alkylation with methyl halide under controlled base | Ensures correct substitution pattern |
| 3 | Hydrochloride salt formation | Treatment with HCl in ethanol or water, 40–60°C | Facilitates purification by crystallization |
This approach is consistent with industrial methods emphasizing high yield and purity through controlled temperature and solvent choice.
Industrial Production Techniques
- Continuous flow reactors are employed to optimize reaction times and heat transfer, improving scalability.
- Automated synthesis systems allow precise control over reagent addition and reaction monitoring.
- Purification is typically achieved by crystallization of the hydrochloride salt from polar solvents.
Stereochemical Control and Enantiomeric Purity
The hydroxy group on the pyrrolidinyl ring introduces chirality, requiring careful stereochemical control:
| Parameter | Influence on Stereochemistry | Recommended Conditions |
|---|---|---|
| Temperature | Lower temperatures (0–10°C) favor kinetic control, minimizing racemization | Maintain low temperature during amination |
| Catalysts | Use of chiral auxiliaries (e.g., L-proline derivatives) or asymmetric hydrogenation catalysts | Enhances enantiomeric excess (ee) > 98% |
| Solvent Polarity | Polar aprotic solvents (e.g., DMF) stabilize transition states | Improves stereoselectivity |
Analytical methods such as chiral HPLC (e.g., Chiralpak® IA column) and circular dichroism spectroscopy are employed to confirm enantiomeric excess and stereochemical integrity.
Detailed Reaction Conditions and Monitoring
| Reaction Step | Reagents | Solvents | Temperature | Monitoring Method | Yield (%) |
|---|---|---|---|---|---|
| Amination | 3-hydroxy-pyrrolidine, halogenated propanone derivative, base (e.g., NaH) | Anhydrous DMF or THF | 0–10°C | TLC, HPLC (C18 column, acetonitrile/water) | 75–85 |
| Methylation (if applicable) | Methyl iodide or bromide, base (e.g., K2CO3) | DMF or acetone | Ambient to 40°C | TLC, NMR | 70–80 |
| Hydrochloride salt formation | HCl gas or HCl solution | Ethanol or water | 40–60°C | Crystallization, melting point | 90+ |
The use of anhydrous conditions is critical to prevent hydrolysis of the pyrrolidinyl ring and maintain product integrity.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Amination of 3-hydroxy-pyrrolidine | Nucleophilic substitution with halogenated ketone | High regio- and stereoselectivity | Requires strict moisture control |
| Methylation | Alkylation at alpha-position | Enables introduction of methyl group | Possible side reactions if conditions not optimized |
| Hydrochloride salt formation | Acid-base reaction to form stable salt | Enhances purity and crystallinity | Requires careful control of acid concentration |
Research Findings and Optimization
- Studies demonstrate that lower reaction temperatures and polar aprotic solvents improve stereoselectivity and yield.
- Use of chiral catalysts or auxiliaries can significantly enhance enantiomeric purity, critical for biological activity.
- Industrial scale-up benefits from continuous flow synthesis to maintain consistent reaction conditions and product quality.
- Monitoring via TLC and HPLC ensures reaction completeness and purity before proceeding to next steps.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride with high purity?
- Methodological Answer : Optimize reaction conditions using acid-catalyzed condensation of pyrrolidinyl precursors with ketone intermediates. Control temperature (e.g., 60–80°C) to minimize side reactions, and employ HCl gas for hydrochlorination . Post-synthesis purification via recrystallization in ethanol/water mixtures (3:1 v/v) enhances purity. Monitor progress using TLC (silica gel, chloroform:methanol 9:1) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Compare chemical shifts to stereochemically similar compounds (e.g., δ~2.1–3.5 ppm for pyrrolidinyl protons, δ~170–180 ppm for ketone carbons) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and NH₂/NH₃⁺ bands at ~3200–3400 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with m/z matching theoretical mass (e.g., C₉H₁₈ClN₂O₂: ~239.8 Da) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid humidity to prevent hygroscopic degradation; silica gel desiccants are critical. Periodic stability testing via HPLC is advised to detect hydrolytic byproducts (e.g., free amine or ketone forms) .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidinyl hydroxyl group influence biological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (R)- or (S)-tartaric acid derivatives) and compare activity in receptor-binding assays. For example, test affinity for dopamine/norepinephrine transporters using radiolabeled ligands (³H-WIN35428) in transfected cell lines. Data analysis should include IC₅₀ calculations and Hill slopes to assess stereoselective potency differences .
Q. What experimental strategies resolve contradictions in reported NMR data for structurally related compounds?
- Methodological Answer : Replicate spectral acquisition under standardized conditions (e.g., 500 MHz, D₂O/DMSO-d₆ solvent, 25°C). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (DFT-based chemical shift predictions) and reference databases (e.g., SDBS or PubChem) .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/basic conditions : Incubate at pH 2 (0.1 M HCl) and pH 12 (0.1 M NaOH) at 37°C for 24–72 hours.
- Oxidative stress : Treat with 3% H₂O₂.
Analyze degradation products via LC-MS/MS and quantify stability using peak-area normalization .
Q. What analytical methods differentiate this compound from its des-methyl or hydroxylated analogs?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to distinguish molecular formulae (e.g., Δm/z = 14.02 for des-methyl analogs). Pair with chiral chromatography (e.g., Chiralpak AD-H column) to resolve stereoisomers. Comparative NMR coupling constants (e.g., J values for vicinal protons) further confirm structural uniqueness .
Q. How should researchers handle discrepancies in melting point data across literature sources?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
